Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate
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Overview
Description
Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and ease of handling, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2) to form the trifluoroborate salt . The reaction is typically carried out in an aqueous medium at room temperature, ensuring the formation of the desired product.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent contamination and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles without the need for transition-metal catalysts . Additionally, it is commonly used in Suzuki-Miyaura coupling reactions, where it participates in the formation of carbon-carbon bonds .
Common Reagents and Conditions: In Suzuki-Miyaura coupling reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups . Common reagents include palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in cross-coupling reactions to form complex organic molecules . In biology and medicine, it is employed in the synthesis of bioactive compounds and pharmaceuticals . The compound’s stability and reactivity make it a valuable tool in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps. Initially, the palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex. This is followed by transmetalation, where the organotrifluoroborate transfers its organic group to the palladium complex . Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness: Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate is unique due to its specific structure, which includes a dimethylamino group and a pyrimidinyl ring. This structure imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications . Compared to other organotrifluoroborates, it offers enhanced nucleophilicity and functional group tolerance .
Properties
Molecular Formula |
C6H8BF3KN3 |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
potassium;[2-(dimethylamino)pyrimidin-5-yl]-trifluoroboranuide |
InChI |
InChI=1S/C6H8BF3N3.K/c1-13(2)6-11-3-5(4-12-6)7(8,9)10;/h3-4H,1-2H3;/q-1;+1 |
InChI Key |
WEBOLVGWLIRDJG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(N=C1)N(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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